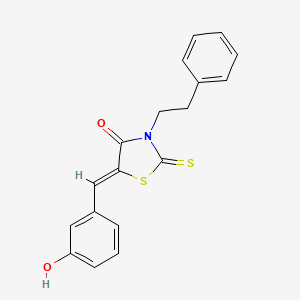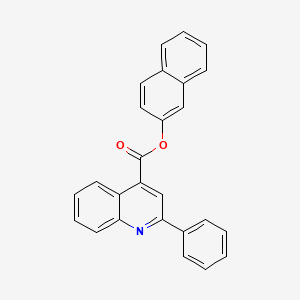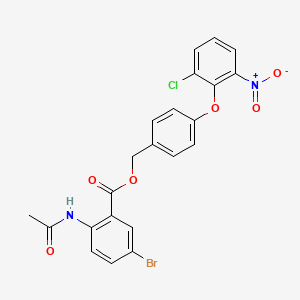
(5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a thiazolidine ring
Name: this compound
IUPAC Name: (5Z)-5-(3-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxothiazolidin-4-one
Structure: !Compound Structure)
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3-(2-phenylethyl)-2-thioxothiazolidin-4-one with 3-hydroxybenzaldehyde. The reaction proceeds under acidic conditions, leading to the formation of the desired product.
Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactions::
Condensation Reaction: The initial synthesis involves the condensation of the thiazolidinone ring with an aldehyde, resulting in the formation of the imine linkage.
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions at the carbonyl carbon or other functional groups.
- 3-Hydroxybenzaldehyde
- Acidic Catalysts (e.g., sulfuric acid)
- Oxidizing Agents (e.g., potassium permanganate)
- Nucleophiles (for substitution reactions)
Major Products:: The major product is the target compound itself, with its characteristic thiazolidinone ring and substituted phenyl group.
Scientific Research Applications
Chemistry::
- Medicinal Chemistry : Researchers explore its potential as a drug scaffold due to its diverse reactivity and biological activities.
- Catalysis : It may serve as a ligand in catalytic reactions.
- Antioxidant Properties : Investigations into its antioxidant effects.
- Anticancer Activity : Studies on its potential as an anticancer agent.
- Anti-inflammatory Effects : Possible anti-inflammatory properties.
- Pharmaceuticals : Development of novel drugs.
- Agrochemicals : Pesticides and herbicides.
- Materials Science : Potential applications in materials and polymers.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, signaling pathways, and cellular processes.
Comparison with Similar Compounds
While there are related thiazolidinones, this compound’s unique combination of substituents sets it apart. Similar compounds include other thiazolidinones with different side chains or functional groups.
Remember, scientific exploration continues, and new findings may emerge
Properties
Molecular Formula |
C18H15NO2S2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S2/c20-15-8-4-7-14(11-15)12-16-17(21)19(18(22)23-16)10-9-13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2/b16-12- |
InChI Key |
JTKZZESAGQGXLR-VBKFSLOCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)

![2-(4-methoxyphenyl)-N'-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10879820.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
![(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide](/img/structure/B10879838.png)
![S-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxopropan-2-yl} ethanethioate](/img/structure/B10879846.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10879861.png)
methanone](/img/structure/B10879866.png)
![2-(4-Bromophenoxy)-1-[4-(4-methoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10879884.png)
![1-[(4-Chlorophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10879890.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10879898.png)
